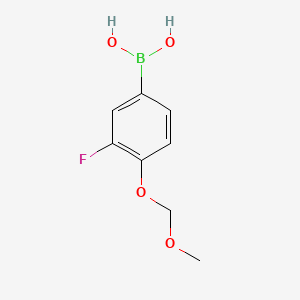

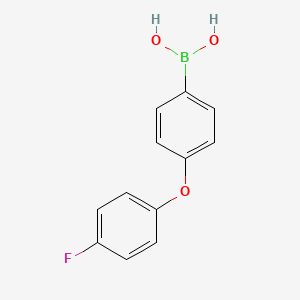

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is a boronic acid compound that has a wide range of applications in the scientific research field. It is a useful reagent in the synthesis of organic molecules, and can also be employed in various biochemical and physiological studies.

Scientific Research Applications

Synthesis of Amino-Trimethoxyphenyl-Aryl Thiazoles

This compound serves as a reactant in the synthesis of amino-trimethoxyphenyl-aryl thiazoles . These thiazoles are investigated for their potential as microtubule inhibitors, which can disrupt cell division and have applications in cancer therapy as potential antitumor agents.

Regioselective Suzuki Coupling Reactions

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid: is utilized in regioselective Suzuki coupling reactions . This type of reaction is pivotal in creating complex organic compounds with high precision, which is essential in pharmaceuticals and materials science.

Inhibitors for 17ß-Hydroxysteroid Dehydrogenase Type 2

The compound is used in the preparation of hydroxyphenylnaphthols, which act as inhibitors for 17ß-hydroxysteroid dehydrogenase type 2 . This enzyme plays a role in steroid metabolism, and its inhibition can be significant in treating diseases related to steroid hormone imbalance.

Ruthenium-Catalyzed Arylation Reactions

It is a reactant in ruthenium-catalyzed arylation reactions . Arylation is a key step in constructing aryl compounds, which are ubiquitous in medicinal chemistry and agrochemicals.

Rhodium-Catalyzed Cyanation

The compound finds application in rhodium-catalyzed cyanation processes . Cyanation introduces the cyano group into organic substrates, which is a valuable functional group in organic synthesis, pharmaceuticals, and agrochemicals.

Petasis Reaction

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid: is also a reactant in the Petasis reaction . This multicomponent reaction is used to synthesize a variety of complex organic molecules, including natural products and pharmaceuticals.

properties

IUPAC Name |

[3-fluoro-4-(methoxymethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4,11-12H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUNKAOADNKCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCOC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)

![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)